molecular formula C8H13ClN2 B2490884 1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride CAS No. 1909326-58-4

1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride

Cat. No.: B2490884
CAS No.: 1909326-58-4
M. Wt: 172.66
InChI Key: GANVRAZHUOKYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring fused with a pyrrolidine ring, making it a versatile scaffold in medicinal chemistry. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a single pyrrolidine ring.

    Pyrrole: Another analog with only a pyrrole ring.

    Pyrrolidinone: A related compound with a lactam structure.

Uniqueness: 1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape and electronic properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities .

Properties

IUPAC Name

1-pyrrolidin-3-ylpyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h1-2,5-6,8-9H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANVRAZHUOKYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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